molecular formula C8H14O B1203452 2-ethylhex-2-enal CAS No. 26266-68-2

2-ethylhex-2-enal

Cat. No.: B1203452
CAS No.: 26266-68-2
M. Wt: 126.20 g/mol
InChI Key: PYLMCYQHBRSDND-VURMDHGXSA-N
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Description

2-Ethylhex-2-enal is an organic compound with the molecular formula C(_8)H(_14)O. It is a colorless to pale yellow liquid with a strong, pungent odor. This compound is an α,β-unsaturated aldehyde, which means it contains a double bond between the alpha (α) and beta (β) carbon atoms adjacent to the aldehyde group. It is used in various chemical reactions and has applications in different fields, including organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethylhex-2-enal can be synthesized through several methods, including the aldol condensation of butanal (butyraldehyde) with acetaldehyde. The reaction typically involves the use of a base catalyst, such as sodium hydroxide, under controlled temperature conditions to promote the condensation reaction, followed by dehydration to form the α,β-unsaturated aldehyde.

Industrial Production Methods

In industrial settings, this compound is often produced via the hydroformylation of propylene to form butyraldehyde, which is then subjected to aldol condensation with acetaldehyde. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Ethylhex-2-enal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-ethylhexanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to 2-ethylhexanol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Addition Reactions: The compound can participate in Michael addition reactions due to the presence of the α,β-unsaturated aldehyde group.

    Substitution Reactions: It can undergo nucleophilic substitution reactions at the aldehyde carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)), and other strong oxidizing agents.

    Reduction: Sodium borohydride (NaBH(_4)), lithium aluminum hydride (LiAlH(_4)).

    Addition: Nucleophiles such as amines, thiols, and enolates under basic or acidic conditions.

Major Products

    Oxidation: 2-Ethylhexanoic acid.

    Reduction: 2-Ethylhexanol.

    Addition: Various Michael adducts depending on the nucleophile used.

Scientific Research Applications

2-Ethylhex-2-enal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of plasticizers, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-ethylhex-2-enal involves its reactivity as an α,β-unsaturated aldehyde. It can act as an electrophile in Michael addition reactions, where nucleophiles attack the β-carbon, leading to the formation of new carbon-carbon bonds. The aldehyde group can also undergo nucleophilic addition reactions, forming various derivatives.

Comparison with Similar Compounds

2-Ethylhex-2-enal can be compared with other α,β-unsaturated aldehydes such as:

    Cinnamaldehyde: Found in cinnamon oil, it has a similar structure but with a phenyl group instead of an ethyl group.

    Crotonaldehyde: A simpler α,β-unsaturated aldehyde with a shorter carbon chain.

    2-Hexenal: Similar in structure but lacks the ethyl group at the α-position.

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and properties, making it valuable in various chemical syntheses and industrial applications.

Properties

CAS No.

26266-68-2

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

(Z)-2-ethylhex-2-enal

InChI

InChI=1S/C8H14O/c1-3-5-6-8(4-2)7-9/h6-7H,3-5H2,1-2H3/b8-6-

InChI Key

PYLMCYQHBRSDND-VURMDHGXSA-N

SMILES

CCCC=C(CC)C=O

Isomeric SMILES

CCC/C=C(/CC)\C=O

Canonical SMILES

CCCC=C(CC)C=O

boiling_point

195.0 °C
175 °C

Color/Form

COLORLESS LIQUID
YELLOW LIQUID

density

0.8518

flash_point

110 °F (NTP, 1992)

Key on ui other cas no.

645-62-5
26266-68-2

physical_description

2-ethylhexenal is a colorless to yellow liquid with a powerful odor. Technical mixture (impure). (NTP, 1992)
Liquid

Pictograms

Flammable; Irritant; Health Hazard

solubility

less than 1 mg/mL at 70 °F (NTP, 1992)

Synonyms

2-ethylhex-2-en-1-al

vapor_density

4.4 (AIR=1)

vapor_pressure

1.28 mmHg
1 MM HG AT 20 °C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The purpose of this example is to demonstrate the use of tin metal as a catalyst for the conversion of n-butyraldehyde to 2-ethylhexane-1,3-diol monobutyrate. A 300 milliliter stainless steel autoclave is charged with 120 grams of n-butyraldehyde containing 2 weight percent water. Granular tin metal, 20 mesh (2.4 grams, 2.0 weight percent) is added. The autoclave is pressured to 100 psig nitrogen and heated to 160° C. with stirring for 2 hours. The autoclave is then cooled and vented. The liquid products recovered weigh 117 grams. The reactor contents contain 0.6 ppm soluble tin. Distillation of the reactor contents produces 66 grams of n-butyraldehyde (45 percent aldehyde conversion), 3 grams of water, 4.4 grams of 2-ethylhexenal (9 mole percent yield), 2 grams of n-butyraldol (boiling point 74° C.-78° C. per 1 mm), 39.6 grams of 2-ethylhexane-1,3-diol monobutyrate (88 mole percent yield) boiling point 105° C.-114° C. per 1 mm.
Quantity
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reactant
Reaction Step One
Name
2-ethylhexane-1,3-diol monobutyrate
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Name
stainless steel
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300 mL
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reactant
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120 g
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catalyst
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Name
n-butyraldehyde
Yield
45%
Name
2-ethylhexenal
[Compound]
Name
n-butyraldol
Name
2-ethylhexane-1,3-diol monobutyrate

Synthesis routes and methods II

Procedure details

195 parts of 97% strength 2-ethylhex-2-enal, 77 parts of N-methylpyrrolidone and 33 parts of stabilizer-free hydrocyanic acid were initially taken in a stirred autoclave. The autoclave was closed, 18 parts of a 5% strength solution of sodium hydroxide in ethylene glycol were then metered in over about 5 minutes, and the autoclave was then heated at 115° C. for 40 minutes. After the reaction was complete, the product was removed via a siphon tube, and introduced onto a mixture of 5 parts of 85% strength phosphoric acid and 300 parts of ice. The organic phase was taken up in 300 parts of diethyl ether, and the solution was washed with three times 500 parts of water, dried over magnesium sulfate and fractionally distilled. 55 parts of 2-ethylhex-2-enal and 117 parts of 3-cyano-2-ethylhexanal were obtained in a boiling range of from 35° to 47° C./0.05 mbar. This corresponded to a yield of 68.9% of theory, based on 2-ethylhex-2-enal converted, or 62.6% of theory, based on hydrocyanic acid employed.
Name
2-ethylhex-2-enal
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0 (± 1) mol
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reactant
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reactant
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2-ethylhex-2-enal
Name
3-cyano-2-ethylhexanal

Synthesis routes and methods III

Procedure details

A solution of 288 g of n-butyraldehyde in 288 g of 2-formyl-5,5-dimethyl-1,3-dioxane is reacted as described in Example 3, and 285.6 g (72.1% of theory) of 4-neopentylglycol acetal of 2-ethylfumardialdehyde of boiling point 82°-84° C./1 mbar are obtained by fractional distillation, in addition to 128 g of 2-ethylhexenal as light ends.
Quantity
288 g
Type
reactant
Reaction Step One
Quantity
288 g
Type
solvent
Reaction Step One
[Compound]
Name
4-neopentylglycol acetal
Quantity
285.6 g
Type
reactant
Reaction Step Two
Name
2-ethylhexenal

Synthesis routes and methods IV

Procedure details

The aldol reaction of n-butyraldehyde with simultaneous elimination of water to form 2-ethylhexenal is carried out worldwide on a large scale since the hydrogenation product, viz. 2-ethylhexanol, is used in large quantities as plasticizer alcohol. As catalyst, use is usually made of a base dissolved in water. The use of aqueous sodium hydroxide having an NaOH content in the percentage range is typical. The reaction is frequently carried out in a temperature range of 80-150° C., a pressure of less than 5 bar and a phase ratio of organic phase to aqueous catalyst phase of from 1 to 20 (Hydrocarbon Processing, October 1980, Section 2, pages 93-102). This reaction can, for example, be carried out in a stirred vessel (DE 19 06 850, DE 927 626), in a packed column which is operated in countercurrent (G. Dümbgen, D. Neubauer, Chemie-Ing.-Techn., 41, 974 (1969)), or in a flow tube (GB 761 203). All these processes give 2-ethylhexenal in a selectivity of up to 98% at conversions of 98.5%. A disadvantage is that at relatively high temperatures, part of the n-butyraldehyde used is irreversibly lost as a result of the Cannizzaro reaction. The butyric acid formed in the Cannizzaro reaction neutralizes the basic catalyst. Part of the catalyst solution containing a high burden of organic material therefore has to be continually discharged and replaced by fresh catalyst.
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alcohol
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reactant
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Hydrocarbon
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reactant
Reaction Step Five
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0 (± 1) mol
Type
solvent
Reaction Step Six
Name
2-ethylhexenal

Synthesis routes and methods V

Procedure details

The aldol reaction of n-butyraldehyde with simultaneous elimination of water to form 2-ethylhexenal is carried out worldwide on a large scale since the hydrogenation product, viz. 2-ethylhexanol, is used in large quantities as plasticizer alcohol. As catalyst, use is usually made of a base dissolved in water. The use of aqueous sodium hydroxide having an NaOH content in the percentage range is typical. The reaction is frequently carried out in a temperature range of 80-150° C., a pressure of less than 5 bar and a phase ratio of organic phase to aqueous catalyst phase of from 1 to 20 (Hydrocarbon Processing, October 1980, Section 2, pages 93-102). This reaction can, for example, be carried out in a stirred vessel (DE 19 06 850, DE 927 626), in a packed column which is operated in countercurrent (G. Dümbgen, D. Neubauer, Chemie-Ing.-Techn., 41, 974 (1969)), or in a flow tube (GB 761 203). All these processes give 2-ethylhexenal in a selectivity of up to 98% at conversions of 98.5%. A disadvantage is that at relatively high temperatures, part of the n-butyraldehyde used is irreversibly lost as a result of the Cannizzaro reaction. The butyric acid formed in the Cannizzaro reaction neutralizes the basic catalyst. Part of the catalyst solution containing a high burden of organic material therefore has to be continually discharged and replaced by fresh catalyst.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
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0 (± 1) mol
Type
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Reaction Step One
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2-ethylhexenal

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-ethylhex-2-enal
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Reactant of Route 5
2-ethylhex-2-enal
Reactant of Route 6
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